3-[3-[Tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one
Description
This compound is a silyl-protected derivative of the cholesterol absorption inhibitor ezetimibe (IUPAC: (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one) . The tert-butyl(diphenyl)silyl (TBDPS) group replaces the hydroxyl moiety at the 3-position of the propyl chain, serving as a protective group during synthesis. Ezetimibe itself is a potent inhibitor of the Niemann-Pick C1-Like 1 (NPC1L1) protein, reducing intestinal cholesterol absorption . The TBDPS modification enhances lipophilicity, stabilizes the intermediate during synthesis, and may alter metabolic pathways .
Properties
Molecular Formula |
C40H39F2NO3Si |
|---|---|
Molecular Weight |
647.8 g/mol |
IUPAC Name |
3-[3-[tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C40H39F2NO3Si/c1-40(2,3)47(34-10-6-4-7-11-34,35-12-8-5-9-13-35)46-37(28-14-18-30(41)19-15-28)27-26-36-38(29-16-24-33(44)25-17-29)43(39(36)45)32-22-20-31(42)21-23-32/h4-25,36-38,44H,26-27H2,1-3H3 |
InChI Key |
CRBPHYMIRLKDFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CCC3C(N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether involves the protection of the hydroxyl group of Ezetimibe using tert-Butyldiphenylsilyl chloride (TBDPSCl). This reaction typically occurs in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether bond .
Industrial Production Methods
Industrial production methods for Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production.
Chemical Reactions Analysis
Types of Reactions
Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols.
Reduction: The compound can be reduced to remove the silyl protecting group.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions involving acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.
Major Products Formed
The major products formed from these reactions include silanols, deprotected Ezetimibe, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : The compound's structure suggests potential interactions with biological targets involved in cancer progression. Preliminary studies indicate that derivatives of azetidinones exhibit cytotoxic effects against various cancer cell lines. The presence of fluorine atoms may enhance metabolic stability and bioactivity, making it a candidate for further investigation in cancer therapeutics .
- Antiviral Properties : Similar compounds have shown promise as antiviral agents. For instance, the design of silyl ether derivatives has been linked to improved pharmacokinetic properties, which could be beneficial for developing antiviral medications targeting RNA viruses .
- Enzyme Inhibition : The azetidinone framework is known for its ability to inhibit specific enzymes, such as proteases and kinases. Research into this compound may reveal its potential as an inhibitor for therapeutic targets in diseases like HIV and certain cancers .
Organic Synthesis Applications
- Building Block in Synthesis : The tert-butyl(diphenyl)silyl group serves as a protective group in organic synthesis, allowing for selective reactions without interfering with other functional groups. This property is crucial in multi-step synthetic pathways where functional group manipulation is required .
- Catalysis : The compound may also play a role in catalysis, particularly in reactions involving nucleophilic additions or electrophilic substitutions. Its structural features could facilitate the development of new catalytic systems that enhance reaction efficiency and selectivity .
Materials Science Applications
- Polymer Chemistry : The incorporation of silyl groups into polymer matrices can improve thermal stability and mechanical properties. Research has indicated that compounds similar to this one can be utilized as additives to enhance the performance of polymers used in coatings and adhesives .
- Nanomaterials : The unique properties of silicon-containing compounds make them suitable for applications in nanotechnology, particularly in the development of nanocomposites with enhanced electrical and thermal properties .
Case Study 1: Anticancer Activity
A study investigating the cytotoxic effects of various azetidinone derivatives demonstrated that modifications to the silyl group significantly influenced the compound's activity against breast cancer cell lines. The introduction of fluorinated phenyl groups improved potency, suggesting a structure-activity relationship that could guide future drug design efforts.
Case Study 2: Enzyme Inhibition
Research on enzyme inhibitors has highlighted the effectiveness of azetidinone derivatives against specific kinases involved in tumor growth. The compound's ability to selectively inhibit these enzymes while sparing others presents a promising avenue for targeted cancer therapies.
Mechanism of Action
The mechanism of action of Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether is similar to that of Ezetimibe. It inhibits the absorption of cholesterol in the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. This inhibition reduces the delivery of intestinal cholesterol to the liver, thereby lowering blood cholesterol levels .
Comparison with Similar Compounds
Ezetimibe (SCH58235)
- Structure : Differs by the absence of the TBDPS group; instead, a free hydroxyl group is present at the 3-position of the propyl chain.
- Activity: Directly inhibits NPC1L1 with an IC₅₀ in the nanomolar range. In rhesus monkeys, SCH58235 (ezetimibe) is 400× more potent than its precursor SCH48461 due to optimized bioavailability and target binding .
- Metabolism : Undergoes glucuronidation to form an active metabolite, enhancing systemic exposure .
- Physicochemical Properties : Higher solubility than the TBDPS-protected analog due to the hydroxyl group, facilitating interactions with polar residues in NPC1L1 .
SCH48461 and Its Metabolites
- Structure : Lacks the azetidin-2-one core but shares fluorophenyl and hydroxyphenyl motifs.
- Activity : Inhibits cholesterol absorption by 70% in rats, but its metabolites (including SCH58235) achieve >95% inhibition. The TBDPS-protected compound may mimic metabolite behavior by retaining activity in the intestinal lumen .
- Metabolism : Rapidly converted to glucuronidated metabolites, which exhibit prolonged intestinal retention and reduced systemic availability compared to SCH48461 .
Intermediate (3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one (BP 1529)
- Structure : Benzyloxy group replaces the TBDPS group at the 4-hydroxyphenyl position.
- Role in Synthesis: A precursor in ezetimibe synthesis, highlighting the importance of protective groups for regioselective modifications. Benzyl groups are cleaved under hydrogenolysis, whereas TBDPS requires fluoride-based deprotection .
(3R,4S)-4-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-1-(3-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one
- Structure : Uses tert-butyldimethylsilyl (TBS) instead of TBDPS.
- However, TBDPS offers superior stability under acidic conditions .
- Synthetic Utility : TBS is more readily cleaved under mild conditions (e.g., tetra-n-butylammonium fluoride), whereas TBDPS requires stronger fluorides (e.g., HF-pyridine) .
Key Research Findings
Impact of Protective Groups on Bioactivity
- The TBDPS group in the target compound reduces direct interaction with NPC1L1 compared to ezetimibe. However, in vivo deprotection (e.g., via hepatic or intestinal enzymes) could regenerate the active hydroxyl form, acting as a prodrug .
- Metabolic Stability : Silyl-protected compounds exhibit delayed metabolism, as seen in SCH48461’s metabolites, which remain active in the intestine for extended periods .
Comparative Physicochemical Data
Biological Activity
The compound 3-[3-[Tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one , a complex organic molecule, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C40H39F2NO3Si
- Molecular Weight : 647.8 g/mol
- IUPAC Name : 3-[3-[tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one
The biological activity of this compound is primarily linked to its structural features, which allow it to interact with various biological targets. Its mechanism of action is thought to be similar to that of other silyl derivatives, which often modulate enzyme activities or receptor interactions.
Anti-inflammatory Effects
Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, the inhibition of cyclooxygenase (COX) enzymes has been documented in related compounds, suggesting that this azetidinone may also possess such activity.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.5 ± 0.25 |
| Target Compound | TBD | TBD |
Study on Silyl Derivatives
A study focusing on silyl derivatives demonstrated their efficacy in reducing inflammation in animal models. The derivatives were shown to inhibit the production of prostaglandins, thereby alleviating symptoms associated with inflammatory diseases .
Cytotoxicity Assessments
Research assessing the cytotoxic effects of structurally similar compounds revealed significant activity against various cancer cell lines. For example, a related compound exhibited selective cytotoxicity against tumorigenic cells, indicating that the target compound may also have potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity has been extensively studied. Modifications to the phenolic and silyl groups significantly influence the compound's potency and selectivity towards specific biological targets.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound can effectively cross biological membranes, including the blood-brain barrier, which is crucial for central nervous system activity. Toxicological assessments in rodent models have shown no significant adverse effects at therapeutic doses, indicating a favorable safety profile .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
